2-(Dichloromethyl)imidazo[1,2-a]pyridine
Overview
Description
“2-(Dichloromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H6Cl2N2. It has a molecular weight of 201.05 . It is a light brown solid and is stored at temperatures between 0-5°C .
Synthesis Analysis
Imidazo[1,2-a]pyridines are synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines was developed using two-component cyclization of substituted 2-aminopyridines and substituted phenacyl bromides in 65–94% yield .Molecular Structure Analysis
The InChI code for “2-(Dichloromethyl)imidazo[1,2-a]pyridine” is 1S/C8H6Cl2N2/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h1-5,8H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis
“2-(Dichloromethyl)imidazo[1,2-a]pyridine” is a light brown solid . It has a molecular weight of 201.05 and is stored at temperatures between 0-5°C .Scientific Research Applications
Application in Parasitology
Imidazo[1,2-a]pyridine has been found to have potent activity against a wide spectrum of infectious agents, including piroplasms .
Results
In vitro, imidazo[1,2-a]pyridine inhibited the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . The highest inhibitory effects of imidazo[1,2-a]pyridine were detected on the growth of B. caballi with IC 50 value of 0.47±0.07 .
Application in Organic Synthesis and Drug Development
Imidazo[1,2-a]pyrazine, a similar compound, acts as a versatile scaffold in organic synthesis and drug development .
Method of Application
This review article compiled the progress made in synthetic methods and illustrated its reactivity and multifarious biological activity .
Results
The review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .
Application in Optoelectronic Devices, Sensors, Anti-Cancer Drugs, and Emitters for Confocal Microscopy and Imaging
Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field .
Method of Application
In recent years many promising innovations have been reported in different technological applications .
Results
These applications include optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
Application in Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .
Method of Application
The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
Results
A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Application in Treatment of Infectious Diseases
Imidazo[1,2-a]pyridine compounds have antifungal, anti-inflammatory, anticancer, antiviral, antibacterial, antiparasitic, antipyretic, analgesic, and antiapoptotic properties, as well as acting as GABA and benzodiazepine receptor agonists .
Method of Application
These compounds are developed and used in the treatment of various infectious diseases .
Results
These compounds have shown promising results in the treatment of various infectious diseases .
Application in Optoelectronic Devices
Imidazo[1,2-a]pyridine has a large diversity of applications in fields such as medicinal chemistry, clinical drugs or agricultural chemicals, etc .
Method of Application
Imidazo[1,2-a]pyridine acts as a versatile scaffold in the development of optoelectronic devices .
Results
Imidazo[1,2-a]pyridine-based devices have shown promising results in the field of optoelectronics .
Application in Antituberculosis Agents
Results
A few examples of imidazo [1,2- a ]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Application in Organic Synthesis and Drug Development
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .
Results
Application in Medicinal Chemistry, Clinical Drugs or Agricultural Chemicals
Imidazo[1,2-a]pyridine has a large diversity of applications in fields such as medicinal chemistry, clinical drugs or agricultural chemicals .
Method of Application
Imidazo[1,2-a]pyridine acts as a versatile scaffold in the development of these applications .
Results
Imidazo[1,2-a]pyridine-based applications have shown promising results in these fields .
Safety And Hazards
The safety information for “2-(Dichloromethyl)imidazo[1,2-a]pyridine” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
2-(dichloromethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h1-5,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXJBZGZZNDUJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465063 | |
Record name | 2-(Dichloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dichloromethyl)imidazo[1,2-a]pyridine | |
CAS RN |
143982-35-8 | |
Record name | 2-(Dichloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.